molecular formula C23H29N3O3S2 B2609902 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide CAS No. 683765-63-1

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide

Cat. No.: B2609902
CAS No.: 683765-63-1
M. Wt: 459.62
InChI Key: RDZXEANGQNRNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide is a sulfur-containing heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a cyano group at position 3 and a benzamide moiety at position 2. The benzamide is further functionalized with a dibutylsulfamoyl group at the para position. This structural architecture aligns with pharmacophores known for targeting tyrosine kinase receptors, particularly through competitive ATP-binding site inhibition .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(dibutylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S2/c1-3-5-14-26(15-6-4-2)31(28,29)18-12-10-17(11-13-18)22(27)25-23-20(16-24)19-8-7-9-21(19)30-23/h10-13H,3-9,14-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZXEANGQNRNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the cyclopenta[b]thiophene ring, followed by the introduction of the cyano group. Subsequent steps involve the attachment of the dibutylsulfamoyl group and the benzamide moiety. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents Biological Activity (IC50) Reference
Target Compound Cyclopenta[b]thiophene 3-CN; 4-(N,N-dibutylsulfamoyl)benzamide Not reported (inferred from analogs)
Compound 24 (Molecules 2015) Cyclopenta[b]thiophene 3-CN; 2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide 30.8 nM (MCF7)
Compound 25 (Molecules 2015) Cyclopenta[b]thiophene Triazin-4-ylamino phenol 38.7 nM (MCF7)
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide Cyclopenta[b]thiophene 3-CN; 5-(diethylsulfamoyl)-2-Cl benzamide Not reported (MurF protein ligand)
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide Cyclopenta[b]thiophene 3-CN; 3,4,5-trimethoxybenzamide Molecular weight: 358.41 g/mol; Predicted logP: 3.2

Key Observations:

Diethylsulfamoyl analogs (e.g., ) are associated with ligand interactions in bacterial MurF proteins, suggesting broader therapeutic applications beyond oncology .

Benzamide Substitutions :

  • Electron-withdrawing groups (e.g., Cl in ) or electron-donating groups (e.g., methoxy in ) modulate electronic properties and binding affinity to kinase domains .

Biological Activity: Compounds 24 and 25 (Molecules 2015) exhibit nanomolar potency against MCF7, attributed to ATP-binding site inhibition akin to gefitinib . The target compound’s dibutylsulfamoyl group may confer prolonged receptor occupancy due to increased hydrophobic interactions.

Key Observations:

  • The target compound’s synthesis likely follows established protocols for analogous benzamide derivatives, involving nucleophilic substitution or acylation reactions .
  • Higher yields (e.g., 80% in ) are achieved using polar aprotic solvents (DMF, dioxane) and catalytic triethylamine to neutralize HCl byproducts .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Predicted logP Solubility (mg/mL) Reference
Target Compound ~450 (estimated) ~4.5 (estimated) Low (due to dibutyl groups) Inferred
Compound 24 (Molecules 2015) 371.5 3.8 Moderate
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide 358.41 3.2 Low

Key Observations:

    Biological Activity

    N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms, and relevant case studies.

    Chemical Structure and Properties

    • Molecular Formula : C18H22N4O2S
    • Molecular Weight : 358.45 g/mol
    • CAS Number : 924099-53-6

    The compound features a cyclopenta[b]thiophene moiety that is known for its diverse biological properties, including anticancer activity.

    Anticancer Properties

    Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related thiophene compound demonstrated potent anticancer activity with submicromolar growth inhibition values across multiple cancer types, including lung and ovarian cancers .

    The proposed mechanism of action includes:

    • Inhibition of Tubulin Polymerization : The compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
    • Induction of Apoptosis : Evidence suggests that treatment with related compounds activates caspases involved in the apoptotic pathway, confirming their role in triggering programmed cell death .

    Case Studies and Research Findings

    • Study on Antiproliferative Activity :
      • A study evaluating the growth inhibition of various thiophene derivatives found that certain compounds exhibited GI50 values in the low micromolar range (1.06–6.51 μM) against a panel of 60 human cancer cell lines. This highlights the potential of similar compounds for further development as anticancer agents .
    • Mechanistic Studies :
      • Further investigations into the mechanistic pathways revealed that these compounds can induce G2/M cell cycle arrest and activate apoptosis in treated cells. The results indicated minimal cytotoxicity towards normal cells while effectively targeting cancerous cells .

    Data Tables

    Compound NameGI50 (μM)Cell Lines TestedMechanism
    Compound 171.06–6.51A549, CAKI-1, T47DTubulin polymerization inhibition
    Nocodazole0.01–0.1VariousMicrotubule disruption

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide, and how do reaction conditions influence yield?

    • Methodology : Synthesis typically involves coupling the cyclopenta[b]thiophene core with sulfamoyl benzamide derivatives. Key steps include activating the carboxylic acid group (e.g., using EDCl/HOBt) and nucleophilic substitution under inert atmosphere. Solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalyst (e.g., DMAP) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

    Q. How is the molecular structure of this compound validated experimentally?

    • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) confirms regiochemistry and functional group integration. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. X-ray crystallography, if feasible, resolves stereochemical ambiguities. For example, the sulfamoyl group’s orientation and thiophene ring planarity are validated through NOESY correlations .

    Advanced Research Questions

    Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

    • Methodology : Accelerated stability studies involve incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Samples are analyzed via HPLC at intervals (0, 1, 3, 7 days) to track degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Evidence suggests the cyclopenta[b]thiophene core is stable in neutral conditions but prone to hydrolysis in strong acids/bases .

    Q. What strategies resolve discrepancies in synthetic yields reported across studies?

    • Methodology : Systematic comparison of reaction parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. For instance, substituting DMF with dichloromethane may reduce side reactions in sulfamoyl coupling. Quantifying intermediates via LC-MS identifies bottlenecks (e.g., incomplete activation of carboxylic acid). Reproducibility is enhanced by strict moisture/oxygen control .

    Q. How can biological targets of this compound be identified in pharmacological studies?

    • Methodology : Affinity chromatography with immobilized compound derivatives isolates binding proteins from cell lysates. Targets are identified via tandem mass spectrometry (LC-MS/MS). Functional validation uses siRNA knockdown or CRISPR-Cas9 gene editing in cell-based assays (e.g., inhibition of cyclooxygenase-2 or kinase activity). Molecular docking studies (e.g., AutoDock Vina) predict interactions with sulfamoyl-binding pockets .

    Q. What methodologies characterize its pharmacokinetic properties, such as bioavailability and metabolic pathways?

    • Methodology : In vitro metabolic stability is assessed using liver microsomes (human/rat) and LC-MS/MS to quantify parent compound and metabolites. Caco-2 cell monolayers model intestinal absorption. In vivo studies in rodents measure plasma concentration-time profiles (non-compartmental analysis). Metabolite identification via UPLC-QTOF-MS reveals phase I/II modifications (e.g., oxidation of the dibutylsulfamoyl group) .

    Q. How can solubility challenges be addressed in formulation development?

    • Methodology : Co-solvency (e.g., PEG-400/water mixtures), micellar encapsulation (poloxamers), or solid dispersion with PVP-VA64 enhance aqueous solubility. Thermodynamic solubility is measured via shake-flask method, while kinetic solubility uses nephelometry. Salt formation (e.g., hydrochloride) may improve dissolution rates in simulated gastric fluid .

    Q. What experimental approaches guide structure-activity relationship (SAR) studies for analog design?

    • Methodology : Synthesize analogs with modifications to the cyclopenta[b]thiophene (e.g., replacing cyano with nitro) or sulfamoyl group (e.g., dialkyl vs. cyclic sulfonamides). Biological activity (e.g., IC₅₀ in enzyme inhibition assays) is correlated with electronic (Hammett σ) and steric (Taft Eₛ) parameters. QSAR models (e.g., CoMFA) optimize lead compounds .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.